molecular formula C2HBF3K B1451949 Potassium ethynyltrifluoroborate CAS No. 892869-21-5

Potassium ethynyltrifluoroborate

Cat. No.: B1451949
CAS No.: 892869-21-5
M. Wt: 131.94 g/mol
InChI Key: IQENCCCNPRHCMV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Potassium ethynyltrifluoroborate is a chemical compound used in various synthetic reactions. Its primary targets are organic molecules that undergo coupling reactions . The compound acts as a source of the ethynyl group, which can be transferred to other molecules during these reactions .

Mode of Action

The compound interacts with its targets through a process known as coupling reactions . In these reactions, the ethynyl group of the this compound molecule is transferred to the target molecule . This process results in the formation of new carbon-carbon bonds, allowing for the synthesis of complex organic compounds .

Biochemical Pathways

This compound is involved in several biochemical pathways, particularly those related to the synthesis of organic compounds . The compound’s ability to donate its ethynyl group makes it a valuable tool in the creation of complex organic structures . The downstream effects of these pathways can vary widely, depending on the specific reactions and target molecules involved .

Pharmacokinetics

Like other similar compounds, its bioavailability would likely be influenced by factors such as its chemical stability, solubility, and the presence of transport proteins .

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through coupling reactions . These reactions can lead to the synthesis of a wide variety of complex organic structures, making this compound a valuable tool in organic chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Potassium ethynyltrifluoroborate plays a significant role in biochemical reactions, particularly in coupling reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is used in Suzuki-Miyaura cross-coupling reactions, where it acts as a substrate . This reaction involves the coupling of alkenyl bromides to produce alkene derivatives . The nature of these interactions is primarily based on the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the internal potassium balance within cells, which is crucial for maintaining cellular homeostasis . Additionally, its role in coupling reactions can indirectly affect cellular processes by altering the availability of key intermediates and products in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins involved in coupling reactions. For instance, in Suzuki-Miyaura cross-coupling reactions, this compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . This interaction is crucial for the activation and stabilization of the reaction intermediates, leading to the desired product formation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is known to be stable under standard storage conditions, but its reactivity can decrease over time if not stored properly . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and cellular damage . Threshold effects have been noted, where a certain dosage level is required to observe significant biochemical and cellular changes. It is crucial to monitor the dosage to avoid potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to coupling reactions. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways is essential for the synthesis of complex organic molecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions are crucial for its localization and accumulation within specific cellular compartments . The compound’s distribution can affect its activity and function, influencing the overall biochemical and cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in biochemical reactions, as it ensures the compound is present in the right cellular environment to exert its effects.

Chemical Reactions Analysis

Potassium ethynyltrifluoroborate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the primary products are substituted alkenes or arenes .

Properties

IUPAC Name

potassium;ethynyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBF3.K/c1-2-3(4,5)6;/h1H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQENCCCNPRHCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C#C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674908
Record name Potassium ethynyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892869-21-5
Record name Potassium ethynyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POTASSIUM ETHYNYLTRIFLUOROBORATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes potassium ethynyltrifluoroborate particularly useful in synthesizing unsymmetrical diarylalkynes?

A: this compound is a valuable reagent for synthesizing unsymmetrical diarylalkynes through a sequential Sonogashira reaction strategy. [, ] This strategy exploits the different reactivity of aryl halides in the Sonogashira reaction. Initially, this compound reacts with a more reactive aryl halide (aryl iodides or electron-deficient aryl bromides) at a lower temperature (40 °C). [] This generates a potassium (arylethynyl)trifluoroborate intermediate in situ. Importantly, this intermediate displays lower reactivity compared to this compound. Increasing the reaction temperature to 80 °C allows for a second Sonogashira coupling with a less reactive, electron-rich aryl bromide without needing additional catalyst or base. [] This thermo-controlled sequential approach eliminates the need for isolation of the intermediate alkyne, simplifying the synthesis and improving yields of unsymmetrical diarylalkynes.

Q2: Can this compound be used to synthesize other valuable building blocks besides diarylalkynes?

A: Yes, this compound acts as a versatile precursor for various heterocyclic compounds. For example, it readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. [] Reacting this compound with an organic halide first forms a potassium (1‐organo‐1H‐1,2,3‐triazol‐4‐yl)trifluoroborate intermediate via a one-pot CuAAC reaction. [] These triazole-containing potassium trifluoroborates can be further functionalized via Suzuki-Miyaura cross-coupling reactions, highlighting their versatility in building complex molecules. []

Q3: What are the advantages of using this compound in one-pot reaction procedures?

A: The use of this compound in one-pot procedures offers several advantages. Firstly, it allows for the in situ generation of reactive intermediates, such as potassium (arylethynyl)trifluoroborates in Sonogashira reactions [] and potassium (1‐organo‐1H‐1,2,3‐triazol‐4‐yl)trifluoroborates in CuAAC reactions [], eliminating the need for their isolation and purification. This streamlines the synthesis, reduces the use of solvents and reagents, and often leads to higher overall yields. [, , ] Secondly, the different reactivity of this compound and the subsequently formed organotrifluoroborates enables the sequential introduction of different building blocks in a controlled manner, as seen in the synthesis of unsymmetrical diarylalkynes. []

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